rac-Naproxen-13C,d3

説明

BenchChem offers high-quality rac-Naproxen-13C,d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-Naproxen-13C,d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

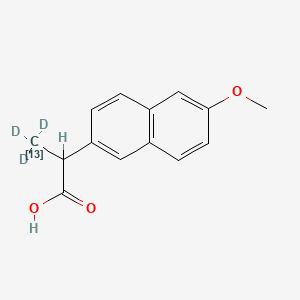

3,3,3-trideuterio-2-(6-methoxynaphthalen-2-yl)(313C)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/i1+1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWTZPSULFXXJA-KQORAOOSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])C(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676057 |

Source

|

| Record name | 2-(6-Methoxynaphthalen-2-yl)(3-~13~C,3,3,3-~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216704-11-8 |

Source

|

| Record name | 2-(6-Methoxynaphthalen-2-yl)(3-~13~C,3,3,3-~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

molecular weight of rac-Naproxen-13C,d3 isotope

Technical Whitepaper: Characterization and Bioanalytical Application of rac-Naproxen-13C,d3

Core Directive & Executive Summary

This technical guide defines the physicochemical properties and bioanalytical utility of rac-Naproxen-13C,d3 (CAS: 1216704-11-8). As a stable isotope-labeled internal standard (SIL-IS), this molecule is engineered to correct for matrix effects, extraction efficiency, and ionization variability in the quantification of Naproxen.

Critical Technical Insight:

Unlike simple deuterated analogs (e.g., Naproxen-d3), the inclusion of Carbon-13 alongside Deuterium in the methoxy position (

Molecular Architecture & Isotopic Weight

To ensure analytical precision, we must distinguish between Average Molecular Weight (used for weighing/stock preparation) and Monoisotopic Mass (used for Mass Spectrometry precursor ion selection).

Structural Specifications

-

Chemical Name: rac-6-Methoxy-(

)- -

Isotopic Labeling: The methoxy group is modified where the carbon is

and the three hydrogens are Deuterium ( -

Stereochemistry: Racemic mixture (

). Contains equal parts (

Quantitative Mass Calculation

The following table breaks down the exact mass contribution of the labeled moiety compared to the unlabeled analyte.

| Isotope | IUPAC Atomic Mass (Da) | Count in Unlabeled ( | Count in Labeled ( |

| 12.00000 | 1 | 0 | |

| 13.00335 | 0 | 1 | |

| 1.00783 | 3 | 0 | |

| 2.01410 | 0 | 3 | |

| Net Mass | -- | 15.023 Da | 19.045 Da |

Mass Shift (

Molecular Weight Summary Table

| Property | Unlabeled Naproxen ( | rac-Naproxen-13C,d3 ( | Application |

| Average MW | 230.26 g/mol | 234.27 g/mol | Gravimetric Prep (Weighing) |

| Monoisotopic Mass | 230.0943 Da | 234.1165 Da | MS/MS Precursor Selection |

| Precursor Ion (ESI-) | 229.1 ( | 233.1 ( | Negative Mode MRM |

Visualization: Isotopic Architecture & Mass Shift

The following diagram illustrates the structural modification and the resulting mass spectral shift, critical for method development.

Caption: Structural comparison showing the site-specific isotopic labeling at the methoxy group, resulting in a clean +4 Da mass separation for bioanalysis.

Bioanalytical Application (LC-MS/MS Protocol)

Naproxen is an acidic drug (

The "Racemic" Implication in Chromatography

-

Achiral Methods: On standard C18 columns, the

and -

Chiral Methods: If separating enantiomers, the rac-IS will split into two peaks.

-

Protocol Adjustment: You must integrate the specific IS peak (usually

-Naproxen-13C,d3) that matches the retention time of the active drug, or sum both if the method requires.

-

MRM Transition Parameters

The label (

| Compound | Polarity | Precursor ( | Product ( | Loss | Collision Energy (eV) |

| Naproxen | Negative | 229.1 | 185.1 | ~15-20 | |

| Naproxen-13C,d3 | Negative | 233.1 | 189.1 | ~15-20 |

Deuterium Isotope Effect

Expert Note: Deuterated compounds often exhibit slightly lower lipophilicity than their hydrogenated counterparts. In Reverse Phase LC (RPLC), rac-Naproxen-13C,d3 may elute slightly earlier (0.05 – 0.1 min) than unlabeled Naproxen.

-

Action: Ensure the integration window is wide enough to capture this shift, or use the specific IS retention time for identification.

Experimental Protocol: Stock Solution Preparation

This protocol is designed to be self-validating by incorporating purity correction and gravimetric verification.

Reagents:

-

rac-Naproxen-13C,d3 Reference Standard (Solid).

-

Methanol (LC-MS Grade).[3]

-

Class A Volumetric Flask (10 mL).

Workflow:

-

Equilibration: Allow the reference standard vial to reach room temperature (20-25°C) before opening to prevent condensation, which alters weighing accuracy.

-

Gravimetric Weighing:

-

Weigh approximately 1.0 mg of rac-Naproxen-13C,d3 into a tared weighing boat.

-

Record the exact mass (

) to 0.001 mg precision.

-

-

Purity Correction:

-

Check the Certificate of Analysis (CoA) for Chemical Purity (

) and Isotopic Purity ( -

Calculate the Effective Mass (

):

-

-

Dissolution:

-

Transfer solid to a 10 mL volumetric flask. Rinse the boat 3x with Methanol.

-

Dilute to volume with Methanol.[3]

-

-

Concentration Calculation:

-

Storage: Aliquot into amber glass vials. Store at -20°C. Stability is typically >12 months.

Visualization: Bioanalytical Workflow

Caption: Step-by-step LC-MS/MS workflow integrating rac-Naproxen-13C,d3 for accurate plasma quantification.

References

-

LGC Standards. rac-Naproxen-13C,d3 Product Specification & CAS Data. Retrieved from

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46782447, rac-Naproxen-13C,d3. Retrieved from

-

Sigma-Aldrich. (±)-Naproxen-(methoxy-13C,d3) Analytical Standard. Retrieved from

-

Van Amsterdam, P., et al. (2013). The use of stable isotopes in LC-MS/MS bioanalysis: A review of current practices and trends. Bioanalysis.[3][4][5] (Contextual grounding for IS usage).

-

US FDA (2018). Bioanalytical Method Validation Guidance for Industry. (Regulatory basis for IS selection).[4] Retrieved from

Sources

Physical Properties of Stable Isotope Labeled Naproxen: A Technical Guide

This guide details the physical and physicochemical properties of stable isotope labeled (SIL) naproxen, specifically focusing on the deuterated (Naproxen-d3 ) and Carbon-13/deuterium (Naproxen-13C,d3 ) variants used as internal standards in bioanalysis.[1][2]

Executive Summary

Stable Isotope Labeled (SIL) Naproxen is the gold-standard internal standard (IS) for the quantification of naproxen in biological matrices.[1] While chemically equivalent to the unlabeled drug in terms of reactivity, SIL-Naproxen exhibits distinct physical properties—specifically in mass spectrometry (MS) spectral signature and chromatographic retention —that are critical for high-sensitivity LC-MS/MS assays.[1][2]

This guide analyzes the physicochemical divergence between Naproxen and its labeled analogs (Naproxen-d3, Naproxen-13C,d3), providing actionable data for method development.

Physicochemical Fundamentals

The introduction of heavy isotopes (Deuterium, ^13C) alters the vibrational energy of chemical bonds, leading to subtle but measurable changes in physical properties.[3]

Comparative Property Table

The following data compares unlabeled Naproxen with its most common SIL analog, Naproxen-d3 (α-methyl-d3) .

| Property | Naproxen (Unlabeled) | Naproxen-d3 (α-methyl-d3) | Impact on Analysis |

| CAS Number | 22204-53-1 | 958293-77-1 | Unique identifier for procurement.[1][2] |

| Molecular Formula | C₁₄H₁₄O₃ | C₁₄H₁₁D₃O₃ | Basis for mass shift.[2] |

| Molecular Weight | 230.26 g/mol | ~233.28 g/mol | +3 Da shift prevents crosstalk in MS.[1][2] |

| Exact Mass (Monoisotopic) | 230.0943 | 233.1131 | Critical for High-Res MS (HRMS).[1][2] |

| pKa (Acidic) | 4.15 (Carboxylic acid) | ~4.15 (Negligible shift) | Ionization efficiency remains identical.[1][2] |

| LogP (Lipophilicity) | 3.18 | ~3.15 (Slightly lower) | D-labeled compounds are slightly less lipophilic.[1][2] |

| Solubility (Water) | 15.9 mg/L (Practically Insoluble) | Similar | Requires organic co-solvent for stock prep.[1][2] |

| Melting Point | 152–155 °C | 152–155 °C | Identity confirmation via DSC.[2] |

| Appearance | White crystalline solid | White crystalline solid | Indistinguishable by eye.[2] |

The Deuterium Isotope Effect

The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point vibrational energy of the heavier isotope.[1][3]

-

Lipophilicity: C-D bonds have a smaller molar volume and lower polarizability.[2] This makes Naproxen-d3 slightly less lipophilic than Naproxen.[1][2]

-

Basicity/Acidity: The inductive effect of deuterium is negligible for the carboxylic acid group in Naproxen, ensuring that pH-dependent extraction efficiency is identical for both analyte and IS.

Chromatographic Behavior

One of the most critical physical properties of SIL-Naproxen is its retention time behavior in Reverse Phase Liquid Chromatography (RPLC).[1][3]

Retention Time Shift

Contrary to the assumption that IS co-elutes perfectly, Naproxen-d3 often elutes slightly earlier than unlabeled Naproxen.[2]

-

Mechanism: The reduced lipophilicity of the deuterated methyl group weakens the interaction with the C18 stationary phase.

-

Magnitude: Typically 0.05 – 0.2 minutes shift (depending on column length and gradient slope).[1][2]

-

Risk: If the shift is too large, the IS may not compensate for matrix effects (ion suppression) occurring at the exact elution time of the analyte.

Visualization of Isotope Effect

The following diagram illustrates the chromatographic separation logic.

Figure 1: Mechanism of the Deuterium Isotope Effect in RPLC, leading to earlier elution of the labeled standard.

Spectral Properties (Mass Spectrometry)

Naproxen is an acidic drug, making Negative Electrospray Ionization (ESI-) the preferred detection mode.[1][2]

Ionization & Fragmentation[2]

-

Precursor Ion: Deprotonated molecule

.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Product Ion: Decarboxylation (Loss of

, -44 Da).[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |

| Naproxen | 229.1 | 185.1 | |

| Naproxen-d3 | 232.1 | 188.1 | |

| Naproxen-13C,d3 | 233.1 | 189.1 |

Note: The α-methyl-d3 label is retained on the product ion because the decarboxylation occurs at the carboxylic acid, leaving the ethyl-naphthalene backbone intact.

MS/MS Pathway Diagram

Figure 2: ESI(-) Fragmentation pathway showing the parallel mass transitions for Analyte and IS.

Experimental Protocols

Solubility & Stock Preparation

Naproxen-d3 is hydrophobic.[1][2] Direct dissolution in aqueous buffers will result in precipitation and inaccurate concentration.

Protocol:

-

Weighing: Weigh ~1.0 mg of Naproxen-d3 into a distinct container (amber glass preferred due to photosensitivity).

-

Primary Solvent: Dissolve in Methanol (MeOH) or Acetonitrile (ACN) to yield a 1.0 mg/mL stock solution.

-

Why: Naproxen solubility in MeOH is >50 mg/mL; in water, it is <0.02 mg/mL.

-

-

Sonication: Sonicate for 2 minutes to ensure complete dissolution of the crystal lattice.

-

Storage: Store at -20°C. Stable for >1 year if protected from light.

Handling Photosensitivity

Naproxen undergoes photodecomposition (decarboxylation) under UV light.[1][2]

-

Risk: The IS will degrade into the same breakdown product as the analyte, potentially altering the concentration ratio if exposure differs.

-

Mitigation: All handling must occur under yellow light or in amber glassware.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 131667910, (S)-Naproxen-d3.[1][2] Retrieved from [Link]

-

Wang, S., et al. (2007).[2] Deuterium isotope effects on the retention of isotopically labeled compounds in reversed-phase liquid chromatography. Journal of Chromatography A. (General reference on D-isotope retention shifts).

-

US FDA. (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. (Guidance on IS selection criteria). Retrieved from [Link]

Sources

Distinguishing rac-Naproxen and S-Naproxen: A Guide to Stereochemistry, Pharmacology, and Isotopic Analysis

An In-depth Technical Guide:

Foreword

In the landscape of pharmaceutical development, the principle of chirality is of paramount importance. The spatial arrangement of atoms in a molecule can dramatically alter its pharmacological and toxicological profile. Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID), serves as a quintessential example of this principle. Marketed as a single enantiomer, S-Naproxen, its development and quality control underscore the necessity for precise analytical techniques capable of distinguishing between stereoisomers. This guide provides a comprehensive exploration of the differences between racemic (rac)-Naproxen and its therapeutically active enantiomer, S-Naproxen. We will delve into the pharmacological rationale for single-enantiomer drugs, the metabolic fate of Naproxen, and critically, the application of stable isotope labeling as a powerful tool for modern drug analysis and metabolism studies. As Senior Application Scientists, our objective is to bridge fundamental chemistry with practical, field-proven methodologies, offering researchers and drug development professionals a robust framework for understanding and analyzing this important chiral compound.

The Principle of Chirality in Pharmacology

A chiral molecule is one that is non-superimposable on its mirror image, much like a pair of hands. These mirror-image forms are known as enantiomers. A 1:1 mixture of two enantiomers is called a racemic mixture or racemate.[1][2] While physically and chemically identical in an achiral environment, enantiomers can exhibit profoundly different behaviors in the chiral environment of the human body. Biological systems, composed of chiral proteins, enzymes, and receptors, can interact preferentially with one enantiomer over the other.

This selective interaction means that for a chiral drug, one enantiomer (the eutomer ) may be responsible for the desired therapeutic effect, while the other (the distomer ) could be inactive, less active, or even contribute to undesirable side effects or toxicity.[1] The tragic case of Thalidomide, where one enantiomer was therapeutic and the other teratogenic, remains a stark reminder of the critical importance of stereochemical purity.[1] Consequently, regulatory agencies like the U.S. Food and Drug Administration (FDA) have established clear policies encouraging the development of single-enantiomer drugs, treating the unwanted enantiomer as a potential impurity.[3][4][5]

Naproxen: A Stereochemical Case Study

Naproxen, chemically known as (+)-(S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, contains a single chiral center at the alpha-carbon of the propionic acid group.[6] This gives rise to two enantiomers: S-Naproxen and R-Naproxen.

Caption: Chemical structures of S-Naproxen and its mirror image, R-Naproxen.

The anti-inflammatory and analgesic properties of Naproxen reside almost exclusively in the S-(+) enantiomer.[7][8] S-Naproxen functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby blocking prostaglandin synthesis.[9] In contrast, the R-(-) enantiomer exhibits significantly lower anti-inflammatory activity.[10] Furthermore, R-Naproxen is known to be hepatotoxic, making its presence in a pharmaceutical formulation undesirable.[6] For these reasons, Naproxen was one of the first NSAIDs to be marketed as an enantiomerically pure drug.[11]

Data Summary: S-Naproxen vs. R-Naproxen

| Feature | S-Naproxen | R-Naproxen |

| Primary Activity | Potent anti-inflammatory, analgesic[7][8] | Weak anti-inflammatory activity[10][12] |

| Mechanism | Inhibition of COX-1 and COX-2 enzymes[9] | Minimal COX inhibition |

| Toxicity Profile | Standard NSAID-related side effects | Associated with hepatotoxicity[6] |

| Regulatory Status | Approved as the active pharmaceutical ingredient (API) | Considered a chiral impurity[4] |

| Metabolism | Undergoes metabolic conversion in the body | Can undergo chiral inversion to S-Naproxen in vivo[12] |

The Role of Stable Isotopes in Pharmaceutical Analysis

Stable Isotope Labeling (SIL) is a technique where an atom in a drug molecule is replaced with its heavier, non-radioactive isotope (e.g., replacing ¹H with ²H/Deuterium, or ¹²C with ¹³C).[13][14] These isotopically labeled molecules, or isotopologues, are chemically identical to the parent drug and behave the same way in biological systems.[15] However, their increased mass makes them easily distinguishable by mass spectrometry (MS).

Advantages of using stable isotopes in drug development include:

-

Enhanced Safety: Unlike radioactive isotopes (e.g., ¹⁴C, ³H), stable isotopes pose no radiation risk, making them ideal for clinical studies, especially in vulnerable populations.[13][15]

-

Precision and Accuracy: SIL combined with MS allows for highly accurate quantification of drugs and their metabolites in complex biological matrices like blood or urine.[16] This is crucial for determining pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) parameters.[14][15]

-

Metabolic Pathway Elucidation: By tracking the isotopic label, researchers can precisely map the metabolic fate of a drug, identifying and structuring its metabolites.[13][16]

Isotopic Labeling for Studying Naproxen Enantiomers

While rac-Naproxen and S-Naproxen are distinct chemical entities, the term "isotopes" in this context refers to the use of stable isotope labeling as a tool to investigate their properties. There is no inherent "isotopic difference" between the enantiomers themselves, but labeled versions can be synthesized to study their distinct metabolic pathways and pharmacokinetics.

For instance, a study might utilize deuterium-labeled S-Naproxen (d-S-Naproxen) and unlabeled R-Naproxen. By administering both, analysts can use mass spectrometry to simultaneously track the fate of the therapeutic enantiomer and the distomer, including the rate of chiral inversion of R- to S-Naproxen, without analytical interference.

Metabolic Pathways of Naproxen

The primary metabolic pathway for both enantiomers of Naproxen involves O-demethylation to form 6-O-desmethylnaproxen (DMN), a reaction catalyzed mainly by the cytochrome P450 enzymes CYP2C9 and CYP1A2.[9][17] The parent drug and its desmethyl metabolite are then primarily eliminated via glucuronidation, a conjugation reaction catalyzed by UGT enzymes.[9]

Caption: Simplified primary metabolic pathway of S-Naproxen.

Analytical Methodologies and Protocols

Distinguishing between Naproxen enantiomers and their isotopologues requires sophisticated analytical techniques. The primary challenge is twofold: separating the chiral enantiomers and differentiating the labeled from the unlabeled compound.

A. Chiral Chromatography for Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) are the gold standards for separating enantiomers.[18][19] Polysaccharide-based CSPs are particularly effective for Naproxen.[20][21]

Experimental Protocol: Chiral HPLC Separation of Naproxen Enantiomers

This protocol is a representative method based on common literature procedures.[20][21]

-

Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer.

-

Chiral Column: Lux Amylose-1 [amylose tris(3,5-dimethylphenylcarbamate)] or similar polysaccharide-based CSP (e.g., 150 mm x 4.6 mm, 5 µm).[21]

-

Mobile Phase Preparation: Prepare a mobile phase consisting of Methanol/Water/Acetic Acid (e.g., 85:15:0.1, v/v/v). The exact ratio may require optimization.[21]

-

Chromatographic Conditions:

-

Flow Rate: 0.65 mL/min.

-

Column Temperature: 40 °C.

-

Detection: UV at 230 nm.

-

Injection Volume: 5 µL.

-

-

Sample Preparation:

-

Accurately weigh and dissolve rac-Naproxen standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

For pharmaceutical dosage forms, grind tablets, extract the API with a suitable solvent like methanol, and dilute to the appropriate concentration.[6]

-

-

Analysis: Inject the standard solution to establish the retention times for R- and S-Naproxen. The elution order may vary depending on the exact mobile phase and CSP.[21] Inject the test sample.

-

Quantification: The enantiomeric purity of S-Naproxen is determined by calculating the peak area percentage of the R-Naproxen impurity relative to the total area of both peaks.

B. Mass Spectrometry for Isotopic Analysis

When coupled with chromatography (LC-MS), mass spectrometry is the definitive technique for studies involving stable isotopes. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), allowing it to easily distinguish between a drug and its heavier, isotopically labeled version.

Experimental Workflow: Stable Isotope-Labeled ADME Study

This workflow outlines the key steps in a typical clinical or preclinical study using a stable isotope tracer.

Caption: Workflow for a stable isotope-labeled ADME study.

The causality in this workflow is critical. A precise dose containing a known ratio of labeled to unlabeled drug is administered. Timed sampling allows for the creation of concentration-time profiles. Rigorous sample preparation is essential to remove interfering matrix components. The LC-MS/MS analysis provides the raw data, separating analytes chromatographically before MS detection differentiates them by mass. This data is then used to build pharmacokinetic models, providing crucial information on drug absorption, clearance, and metabolic pathways, fulfilling the study's objectives.[13][15]

Conclusion

The distinction between rac-Naproxen and S-Naproxen is fundamental to its safe and effective use as a pharmaceutical agent. While S-Naproxen provides the desired anti-inflammatory benefits, its enantiomer, R-Naproxen, is largely inactive and carries potential for toxicity. This reality necessitates stringent analytical control to ensure enantiomeric purity, a task accomplished through robust methods like chiral HPLC.

Furthermore, the application of stable isotope labeling has revolutionized our ability to study the pharmacokinetics and metabolism of chiral drugs. By using isotopically labeled S-Naproxen, researchers can gain precise, in-depth insights into its journey through the body, optimizing drug development and ensuring patient safety. This technical guide underscores that a comprehensive understanding of stereochemistry, coupled with advanced analytical tools like isotopic analysis, is not merely an academic exercise but a cornerstone of modern, evidence-based pharmaceutical science.

References

-

Larsen, M. (2023). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. J Pharm Sci Emerg Drugs, 11:1. Available at: [Link]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Available at: [Link]

-

Karanam, V. et al. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(9), 1675-1690. Available at: [Link]

-

Karanam, V. et al. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Scilit. Available at: [Link]

-

Gant, T. G. (2014). The use of stable isotopes in drug metabolism studies. ResearchGate. Available at: [Link]

-

Penning, T. D. et al. (1990). Effect of R and S enantiomers of naproxen on aggregation and thromboxane production in human platelets. PubMed. Available at: [Link]

-

Purtov, F. et al. (n.d.). Nature of naproxen enantiomers medicinal activity difference. Study by using model systems and modern physical methods. Available at: [Link]

-

Yang, Y. et al. (2005). Separation of naproxen enantiomers by supercritical/subcritical fluid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 815-8. Available at: [Link]

-

Yang, Y. et al. (2005). Separation of naproxen enantiomers by supercritical/subcritical fluid chromatography. Ovid. Available at: [Link]

-

Ilisz, I. et al. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. PMC. Available at: [Link]

-

Thorn, C. F. et al. (2017). Naproxen Pathway, Pharmacokinetics. ClinPGx. Available at: [Link]

-

Ilisz, I. et al. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Enantiopure drug. Available at: [Link]

-

ResearchGate. (2025). Enantiomeric Separation of Naproxen by High Performance Liquid Chromatography Using CHIRALCEL OD as Stationary Phase. Available at: [Link]

-

Inxight Drugs. (n.d.). NAPROXEN, (-)-. Available at: [Link]

-

Netter, P. et al. (1993). [Stereoselective protein binding of non-steroidal anti-inflammatory agents. Pharmacological implications]. PubMed. Available at: [Link]

-

FDA. (1992). Development of New Stereoisomeric Drugs. Available at: [Link]

-

FDA Law Blog. (2007). FDARA: Single Enantiomer Exclusivity Revisited. Available at: [Link]

-

Novotop. (2025). Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards. Available at: [Link]

-

Segre, E. J. (1984). Naproxen sodium (Anaprox): pharmacology, pharmacokinetics and drug interactions. PubMed. Available at: [Link]

-

Wokovich, A. M. et al. (2005). Stable isotopic composition of the active pharmaceutical ingredient (API) naproxen. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 781-4. Available at: [Link]

-

American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available at: [Link]

-

Ilisz, I. et al. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. MDPI. Available at: [Link]

-

Neale, P. A. et al. (2019). Evaluating the Enantiospecific Differences of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Using an Ecotoxicity Bioassay Test Battery. PubMed. Available at: [Link]

-

Alvarez-Valtierra, L. et al. (2011). Studying the Stereochemistry of Naproxen Using Rotationally Resolved Electronic Spectroscopy. ResearchGate. Available at: [Link]

-

ResearchGate. (2025). Pharmacokinetics of naproxen, its metabolite O‐desmethylnaproxen, and their acyl glucuronides in humans. Available at: [Link]

-

Pacifici, G. M. (2024). CLINICAL PHARMACOLOGY OF NAPROXEN. WJPMR. Available at: [Link]

-

ResearchGate. (n.d.). Classical synthesis of (S)-naproxen. Available at: [Link]

-

Zuo, A. et al. (n.d.). Biosynthesis of (S)-naproxen starch ester by Carica papaya lipase in intermittent opening reaction mode. Available at: [Link]

-

ResearchGate. (n.d.). Metabolic pathways of naproxen by Cunninghamella species. Available at: [Link]

-

Rahman, S. M. A. et al. (2023). Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities. Dhaka University Journal of Pharmaceutical Sciences, 22(1), 105-114. Available at: [Link]

-

Jasper, J. P. et al. (n.d.). Stable Isotopic Characterization of Analgesic Drugs. Natures Fingerprint. Available at: [Link]

-

Darwish, I. A. et al. (2015). SIMPLE, SENSITIVE AND SELECTIVE SPECTROPHOTOMETRIC ASSAY OF NAPROXEN IN PURE, PHARMACEUTICAL PREPARATION AND HUMAN SERUM SAMPLES. Acta Poloniae Pharmaceutica ñ Drug Research, 72(5), 867-875. Available at: [Link]

-

Stankov, D. et al. (n.d.). RP-HPLC METHOD FOR DETERMINATION OF NAPROXEN IN PHARMACEUTICAL DOSAGE FORM. Available at: [Link]

-

Chem 319. (n.d.). INTRODUCTION In this experiment, you will be isolating the active ingredient in the anti-inflammatory drug Naproxen Sodium. Available at: [Link]

-

E-Journal of Chemistry. (n.d.). Original article DETERMINATION OF NAPROXEN SODIUM FROM POLY(LACTIDE-CO-GLYCOLIDE) CORNEAL SCAFFOLDS. Available at: [Link]

-

ResearchGate. (n.d.). Asymmetric synthesis of (S)‐naproxen. Available at: [Link]

Sources

- 1. Enantiopure drug - Wikipedia [en.wikipedia.org]

- 2. FDARA: Single Enantiomer Exclusivity Revisited [thefdalawblog.com]

- 3. Development of New Stereoisomeric Drugs | FDA [fda.gov]

- 4. Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards – Chiralpedia [chiralpedia.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. mdpi.com [mdpi.com]

- 7. [Stereoselective protein binding of non-steroidal anti-inflammatory agents. Pharmacological implications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ptfarm.pl [ptfarm.pl]

- 9. ClinPGx [clinpgx.org]

- 10. Effect of R and S enantiomers of naproxen on aggregation and thromboxane production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemistryconnected.com [chemistryconnected.com]

- 12. pharmaceuticsconference.com [pharmaceuticsconference.com]

- 13. scitechnol.com [scitechnol.com]

- 14. scilit.com [scilit.com]

- 15. metsol.com [metsol.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. wjpmr.com [wjpmr.com]

- 18. Separation of naproxen enantiomers by supercritical/subcritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ovid.com [ovid.com]

- 20. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Technical Guide: Isotopic Enrichment & Bioanalytical Application of rac-Naproxen-13C,d3

[1]

Executive Summary

Compound: rac-Naproxen-13C,d3 (CAS: 1216704-11-8)

Primary Application: Internal Standard (IS) for LC-MS/MS Bioanalysis

Key Attribute: +4 Da Mass Shift (

This technical guide details the structural specifications, isotopic enrichment requirements, and validation protocols for rac-Naproxen-13C,d3.[1] Designed for bioanalytical scientists, this document focuses on mitigating cross-signal interference (CSI) and managing the deuterium isotope effect during the quantification of Naproxen in biological matrices.

Molecular Architecture & Isotopic Design

The utility of rac-Naproxen-13C,d3 relies on its specific labeling pattern, designed to create a mass spectral window distinct from the natural isotopic abundance of the analyte.

Structural Specification

-

Chemical Name: 3,3,3-trideuterio-2-(6-methoxynaphthalen-2-yl)-2-(

)propanoic acid.[1][2] -

Label Position: The

-methyl group attached to the propionic acid side chain.-

Carbon-13 (

): One atom at the -

Deuterium (

or D): Three atoms on the methyl group (

-

-

Mass Shift: +4 Da relative to unlabeled Naproxen (

).

Rationale for Design

The +4 Da shift is critical. Natural Naproxen contains Carbon-13, Sulfur-34, or Oxygen-18 isotopes naturally, creating "M+1" and "M+2" signals in the mass spectrum.

-

M+1/M+2 Avoidance: A simple Naproxen-d3 (+3 Da) might still suffer slight interference from the M+3 natural abundance of high-concentration samples.[1] The addition of

pushes the shift to +4 Da, placing the IS signal into a region of negligible spectral noise from the analyte. -

Metabolic Stability: The

-methyl group is metabolically robust compared to the O-methyl group (which undergoes O-demethylation).[1] Labeling the O-methyl group would result in the loss of the label during metabolism, rendering the IS useless for tracking the parent compound.

Critical Quality Attributes (CQA): Enrichment Levels

For regulated bioanalysis (FDA/EMA guidelines), "Isotopic Purity" is not just a single number; it is a distribution profile.

Enrichment Specification

-

Chemical Purity: >98% (HPLC)

-

Isotopic Enrichment: >99 atom % (combined

and D).[1] -

Isotopic Distribution (The "M0" Contribution): The most critical parameter is the presence of unlabeled Naproxen (

) within the standard.-

Specification: The contribution of unlabeled analyte (

) in the IS stock must be < 0.5% (ideally <0.1%).[3] -

Impact: If the IS contains significant amounts of

, spiking the IS into a blank sample will generate a false positive signal for the analyte, compromising the Lower Limit of Quantification (LLOQ).

-

Table: Typical Isotopic Distribution Requirements

| Isotopologue | Mass Shift | Specification | Reason |

| Naproxen-13C,d3 | M+4 | > 99.0% | Primary signal for IS quantitation.[1] |

| Naproxen-d3 / 13C | M+3 | < 0.5% | Minor impurity; usually negligible impact.[1] |

| Naproxen (Unlabeled) | M+0 | < 0.1% | CRITICAL: Prevents false positives in blanks.[1] |

Bioanalytical Application: Overcoming the Deuterium Effect

Chromatographic Shift (The Deuterium Effect)

Deuterium (

-

Observation: In Reverse Phase Chromatography (RPLC), deuterated isotopologues often elute earlier than the unlabeled analyte.[4]

-

Risk: If the shift is too large, the IS and Analyte may not co-elute perfectly. This negates the IS's ability to compensate for matrix effects (ion suppression/enhancement) occurring at specific time points.

-

Mitigation: The +4 Da shift (using only 3 deuteriums) minimizes this shift compared to heavily deuterated analogs (e.g., d7 or d14).[1]

Workflow Visualization: Bioanalytical Logic

The following diagram illustrates the logic flow for using rac-Naproxen-13C,d3 in a regulated LC-MS/MS environment.

Figure 1: LC-MS/MS workflow emphasizing the critical check for Retention Time (RT) shifts caused by the deuterium isotope effect.

Experimental Protocols

Protocol A: Validation of Isotopic Purity (Cross-Signal Interference)

Before using a new lot of rac-Naproxen-13C,d3, you must validate that it does not interfere with the analyte channel.[1]

Objective: Ensure IS contribution to Analyte signal is < 20% of LLOQ (Lower Limit of Quantification).

-

Preparation:

-

LC-MS/MS Acquisition:

-

Monitor MRM for Naproxen (e.g., m/z 229.1

169.1). -

Monitor MRM for Naproxen-13C,d3 (e.g., m/z 233.1

173.1).

-

-

Calculation:

-

IS Interference: Inject "Blank + IS". Measure peak area in the Analyte channel.

-

Acceptance Criteria: Area (Interference) must be

20% of the Area of the LLOQ standard.[5] -

Reverse Interference: Inject "ULOQ Sample". Measure peak area in the IS channel.

-

Acceptance Criteria: Area (Interference) must be

5% of the average IS response.[6]

-

Protocol B: Handling the Racemic Nature

Since the standard is racemic (rac), it contains both (S)-Naproxen (active) and (R)-Naproxen.[1]

-

Scenario 1: Achiral Chromatography

-

If your LC method does not separate enantiomers, the rac-IS will appear as a single peak.

-

Action: Ensure the rac-IS peak shape matches the analyte peak shape.

-

-

Scenario 2: Chiral Chromatography

-

If your method separates (S) and (R), the rac-IS will split into two peaks.

-

Action: You must integrate only the (S)-Naproxen-13C,d3 peak that corresponds to the (S)-Naproxen analyte.[1] Disregard the (R)-IS peak.

-

Synthesis & Stability Considerations

Synthesis Pathway Overview

The synthesis typically involves the methylation of a naphthaleneacetic acid precursor using isotopically labeled methyl iodide (

Figure 2: Simplified synthesis route highlighting the introduction of the stable label.[1]

Stability & Storage

-

H/D Exchange: The methyl protons on the side chain are generally stable and do not undergo rapid exchange with solvent protons (unlike acidic protons on -COOH or -OH).[1]

-

Storage: Store neat standard at -20°C .

-

Solution Stability: Solutions in Methanol/Acetonitrile are stable for at least 1 month at 4°C. Avoid acidic aqueous storage for prolonged periods to prevent potential degradation of the ether linkage (though rare under normal conditions).

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 46782447, rac-Naproxen-13C,d3. Retrieved from [Link]

-

Wang, S., & Cyronak, M. (2013). Internal Standard Response Variability: A potentially overlooked issue in LC-MS/MS bioanalysis. Bioanalysis. [Link]

Sources

- 1. rac-Naproxen-13C,d3 | C14H14O3 | CID 46782447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rac-Naproxen-13C,d3 | CAS 1216704-11-8 | LGC Standards [lgcstandards.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Applications of Racemic Naproxen-13C,d3 in Research

Executive Summary

Naproxen-13C,d3 (racemic) represents a high-precision stable isotope-labeled internal standard (SIL-IS) utilized in the quantitative bioanalysis of Naproxen, a non-steroidal anti-inflammatory drug (NSAID). While Naproxen is therapeutically administered as the single (S)-enantiomer, the racemic nature of this isotopic standard offers distinct economic and technical advantages in achiral chromatography, while presenting specific challenges in chiral separation workflows.

This guide details the technical application of racemic Naproxen-13C,d3 in pharmacokinetic (PK) profiling, therapeutic drug monitoring (TDM), and environmental forensics. It emphasizes the critical selection of labeling positions to prevent metabolic loss and outlines self-validating LC-MS/MS protocols.

Part 1: The Isotopic Architecture & Stability

Chemical Identity and Mass Shift

The utility of Naproxen-13C,d3 lies in its ability to provide a mass shift that avoids interference from the natural isotopic abundance of the analyte (Naproxen) while maintaining identical physicochemical properties.

-

Compound: (

)-Naproxen-13C- -

Labeling Pattern: Typically, the methoxy group (

) is replaced with -

Mass Shift: +4 Da (1 Carbon-13 + 3 Deuterium).

-

Technical Note: A +4 Da shift is superior to a +3 Da shift (d3 only) because high concentrations of analyte can produce significant M+2 and M+3 natural isotope signals that "crosstalk" into the IS channel. The +4 shift minimizes this interference.

-

Metabolic Stability: The "Methoxy" Pitfall

A critical consideration for researchers is the position of the label relative to the metabolic pathway. Naproxen undergoes extensive Phase I metabolism, primarily O-demethylation to form 6-O-desmethylnaproxen.

-

Risk: If the label is located on the methoxy group (

), the metabolic conversion to 6-O-desmethylnaproxen removes the label . Consequently, this specific IS cannot be used to quantify the metabolite, only the parent drug. -

Solution: For simultaneous quantification of parent and metabolite, a ring-labeled IS (e.g., Naproxen-

on the naphthalene ring) is required.

Figure 1: Metabolic Vulnerability of Methoxy-Labeled Standards

Caption: The metabolic O-demethylation of Naproxen removes methoxy-based isotopic labels, rendering the metabolite invisible to the IS channel.

Part 2: Bioanalytical Applications (LC-MS/MS)[1][2][3]

The "Racemic" Factor in Chromatography

Naproxen is a chiral drug.[1] The (S)-enantiomer is active; the (R)-enantiomer is essentially inactive but can undergo unidirectional chiral inversion to (S)in vivo.

-

Scenario A: Achiral Chromatography (Standard PK/TDM)

-

Column: C18 (Reverse Phase).

-

Behavior: Both (R) and (S) enantiomers co-elute as a single peak.

-

Application: The racemic IS co-elutes perfectly with the analyte. This is the standard approach for total Naproxen quantification.

-

Benefit: Racemic IS is significantly more cost-effective than enantiopure IS.

-

-

Scenario B: Chiral Chromatography (Enantioselective Analysis)

-

Column: Polysaccharide-based (e.g., Chiralpak AD-RH, Lux Amylose-1).

-

Behavior: The racemic IS splits into two distinct peaks (

-IS and -

Protocol: You must integrate the peak area of the

-IS to normalize the -

Risk: If the resolution is poor, the

-IS tail might interfere with the

-

Validated Experimental Protocol (Achiral)

This protocol describes a self-validating system for quantifying Naproxen in human plasma using Isotope Dilution Mass Spectrometry (IDMS).

Materials:

-

Analyte: Naproxen Sodium.

-

Internal Standard: (

)-Naproxen-13C- -

Matrix: Human Plasma (K2-EDTA).[2]

Workflow:

| Step | Action | Technical Rationale |

| 1. Spiking | Add 20 µL of IS working solution to 200 µL plasma. | Establishes the specific ratio of Analyte:IS before any extraction losses occur. |

| 2. Precipitation | Add 600 µL Acetonitrile (ACN) with 0.1% Formic Acid. Vortex 1 min. | Denatures plasma proteins. Acidification helps keep Naproxen (weak acid, pKa ~4.2) in non-ionized form, improving solubility in organic phase. |

| 3. Separation | Centrifuge at 10,000 x g for 10 min at 4°C. | Removes precipitated proteins to prevent column clogging. |

| 4. Dilution | Transfer supernatant to vial; dilute 1:1 with water. | Matches the solvent strength to the initial mobile phase to prevent peak distortion ("solvent effect"). |

| 5. Injection | Inject 5 µL onto LC-MS/MS. |

LC-MS/MS Conditions:

-

Ionization: ESI Negative Mode (Naproxen forms

ions efficiently). -

MRM Transitions:

-

Naproxen:

(Loss of -

Naproxen-13C,d3:

(Maintains mass shift in fragment).

-

Part 3: Environmental Forensics & Wastewater Epidemiology

Naproxen is a high-volume consumption drug often found in wastewater effluents.[3] The racemic IS is crucial here for Isotope Dilution Analysis to correct for severe matrix effects found in environmental samples (e.g., ion suppression from humic acids).

Differentiating Sources

-

Wastewater Analysis: Researchers use the ratio of Naproxen to its metabolites to estimate population usage.

-

Chiral Profiling: In wastewater, bacteria can preferentially degrade one enantiomer. By using a chiral column and the racemic IS, researchers can determine the Enantiomeric Fraction (EF) .[4]

-

If

, the source is likely fresh human excretion. -

If

, it indicates microbial degradation in the environment (aging plume).

-

Part 4: Troubleshooting & Quality Assurance

Deuterium Exchange (The "Scrambling" Effect)

Deuterium on the naphthalene ring is stable. However, deuterium on the

-

Check: Ensure your IS is labeled on the methoxy group or the ring, not the

-position, unless pH is strictly controlled (< 7.0).

Cross-Talk Verification

Before running samples, perform a "Blank + IS" run.

-

Inject the Internal Standard only.

-

Monitor the Analyte channel (

). -

Acceptance Criteria: Signal in the analyte channel must be < 20% of the LLOQ (Lower Limit of Quantification). If high signal exists, the IS is either impure or the mass resolution of the MS is insufficient.

Figure 2: Analytical Workflow for Naproxen Quantification

Caption: Step-by-step Isotope Dilution Mass Spectrometry (IDMS) workflow for Naproxen analysis.

References

-

Elsinghorst, P. W., et al. (2011).[5] "An LC-MS/MS procedure for the quantification of naproxen in human plasma: Development, validation, comparison with other methods, and application to a pharmacokinetic study." Journal of Chromatography B. Link

-

Hashim, N. H., et al. (2011). "Enantioselective analysis of ibuprofen, ketoprofen and naproxen in wastewater and environmental water samples." Journal of Chromatography A. Link

- Hsu, Y. H., et al. (2011). "Development and validation of a specific and sensitive LC-MS/MS method for the determination of naproxen in human plasma." Journal of Food and Drug Analysis.

- Matamoros, V., et al. (2009). "Analytical methodologies for the determination of pharmaceuticals and personal care products (PPCPs)

-

PubChem. (2025).[6] "rac-Naproxen-13C,d3 Compound Summary." National Library of Medicine. Link

Sources

- 1. Chiral separation of racemic naproxen by high-performance liquid chromatography with beta-CD/SiO2 as the chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. d-nb.info [d-nb.info]

- 4. Enantioselective analysis of ibuprofen, ketoprofen and naproxen in wastewater and environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An LC-MS/MS procedure for the quantification of naproxen in human plasma: development, validation, comparison with other methods, and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rac-Naproxen-13C,d3 | C14H14O3 | CID 46782447 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Handling of rac-Naproxen-13C,d3 in Methanol

The following technical guide details the solubility, handling, and application of rac-Naproxen-13C,d3 in methanol. This guide is structured to provide actionable protocols for researchers utilizing this stable isotope-labeled internal standard (SIL-IS) in bioanalytical workflows.

Executive Summary

rac-Naproxen-13C,d3 is a stable isotope-labeled isotopologue of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[1][2] It is primarily utilized as an Internal Standard (IS) in isotope dilution mass spectrometry (IDMS) to compensate for matrix effects, extraction recovery losses, and ionization variability in LC-MS/MS assays.

While specific saturation solubility data for this isotopologue is rarely published due to its high cost and trace-level usage, its physicochemical behavior is functionally equivalent to the non-labeled parent compound, rac-Naproxen . This guide provides solubility thresholds, preparation protocols, and validation steps grounded in the physicochemical properties of the parent molecule.

Physicochemical Profile & Solubility Data

Chemical Identity[3][4]

-

Systematic Name: (RS)-2-(6-Methoxy-13C,d3-naphthalen-2-yl)propanoic acid

-

Molecular Formula: C

-

Molecular Weight: ~234.27 g/mol (approx. 4 Da shift from parent)

Solubility Data in Methanol

Methanol (MeOH) is the preferred primary solvent for preparing stock solutions of rac-Naproxen-13C,d3. It offers high solubility, compatibility with reversed-phase LC mobile phases, and sufficient volatility for solvent exchange if necessary.

| Solvent | Solubility Rating | Estimated Saturation Limit* | Recommended Stock Conc. |

| Methanol | High | > 20 mg/mL | 0.1 – 1.0 mg/mL |

| Acetonitrile | High | > 15 mg/mL | 0.1 – 1.0 mg/mL |

| DMSO | High | ~ 24 mg/mL | 1.0 – 5.0 mg/mL |

| Water | Poor | < 0.02 mg/mL | N/A |

*Note: Saturation limits are derived from the non-labeled parent compound (rac-Naproxen). Isotope labeling (13C, Deuterium) produces negligible effects on solubility limits in organic solvents.

The Isotope Effect on Solubility

Researchers often question if deuterium labeling alters solubility.

-

Mechanism: Deuterium (

H) has a lower zero-point energy than Protium ( -

Practical Impact: For small molecules like Naproxen in methanol, the thermodynamic isotope effect on solubility is statistically insignificant for standard laboratory preparations. You may proceed using parent compound solubility data as the baseline.

Protocol: Preparation of Primary Stock Solution

Objective: Prepare a stable, accurate 1.0 mg/mL stock solution of rac-Naproxen-13C,d3 in Methanol.

Materials Required[7]

-

Analyte: rac-Naproxen-13C,d3 (Neat solid).

-

Solvent: LC-MS Grade Methanol.

-

Vessel: Amber borosilicate glass vial (Class A).

-

Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator.

Step-by-Step Workflow

-

Equilibration: Allow the analyte vial to reach room temperature before opening to prevent condensation (Naproxen is hygroscopic).

-

Gravimetry: Weigh approximately 1.0 mg of rac-Naproxen-13C,d3 into a tared amber vial. Record the exact mass (e.g., 1.04 mg).

-

Solvation: Calculate the volume of Methanol required to achieve exactly 1.0 mg/mL (free acid basis).

-

Calculation:

-

-

Dissolution: Add the calculated volume of Methanol.

-

Agitation: Vortex for 30 seconds. If particulates remain, sonicate for 5 minutes at ambient temperature.

-

Inspection: Visually verify the solution is clear and particulate-free.

Visual Workflow (DOT Diagram)

The following diagram illustrates the critical decision nodes during the dissolution process.

Figure 1: Decision logic for preparing Naproxen-13C,d3 stock solutions, ensuring complete dissolution.

Application in LC-MS/MS Bioanalysis

Internal Standard Spiking

In a typical clinical assay (e.g., plasma quantification), the stock solution is diluted to a Working Internal Standard (WIS) concentration.

-

Typical WIS Solvent: 50:50 Methanol:Water or pure Methanol.

-

Target Concentration: 100 ng/mL – 1,000 ng/mL (depending on the assay's dynamic range).

-

Method: Protein Precipitation (PPT). Add WIS directly to the precipitation solvent (e.g., Acetonitrile or Methanol) to co-precipitate proteins while extracting the analyte.

Isotope Dilution Principle

The 13C,d3 label provides a mass shift of +4 Da. This shift must be sufficient to avoid "cross-talk" (isotopic overlap) with the parent Naproxen signal.

-

Parent Transition (Negative Mode): 229.1

169.1 -

IS Transition (Negative Mode): 233.1

173.1

LC-MS Workflow Diagram

Figure 2: Integration of Naproxen-13C,d3 into a bioanalytical extraction workflow.

Storage and Stability

-

Temperature: Store stock solutions at -20°C or lower.

-

Light Sensitivity: Naproxen is photosensitive. Use amber vials or wrap clear vials in aluminum foil.

-

Stability: Stable for >12 months in Methanol at -20°C.

-

Re-verification: Before use after long-term storage, verify concentration by UV absorbance (272 nm) or by comparing peak area against a freshly prepared standard.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 156391, Naproxen. Retrieved from [Link]

- European Pharmacopoeia (Ph. Eur.).Naproxen Monograph 0731. (Standard for parent compound solubility baseline).

Sources

Technical Guide: Storage Stability & Lifecycle Management of rac-Naproxen-13C,d3

Part 1: Executive Summary & Core Directive

The Stability Imperative: In quantitative LC-MS/MS bioanalysis, the integrity of the Internal Standard (IS) is the single point of failure that can invalidate an entire study. rac-Naproxen-13C,d3 (CAS: 1216704-11-8) is a Stable Isotope Labeled (SIL) standard designed to compensate for matrix effects and recovery variances. However, its reliability is contingent upon a rigorous storage protocol that mitigates three specific risks: photolytic decarboxylation , hygroscopic agglomeration , and isotopic dilution .

This guide moves beyond generic "store at -20°C" advice. It provides a mechanistic understanding of why specific protocols must be followed and establishes a self-validating workflow to ensure your reference material remains a "Gold Standard" for years.

Part 2: Chemical Identity & Isotopic Integrity[1]

To manage stability, one must understand the molecule's vulnerability points.

Molecular Architecture

-

Chemical Name: 3,3,3-trideuterio-2-(6-methoxynaphthalen-2-yl)(3-13C)propanoic acid[1][2]

-

Isotopic Labels:

-

Carbon-13 (x1): Located at the

-methyl position. -

Deuterium (x3): Located on the methyl group attached to the chiral center (

).

-

-

Chirality: Racemic mixture (

). Contains both (S)- and (R)-enantiomers.

The "Non-Exchangeable" Advantage

A critical stability feature of this specific analog is the placement of the deuterium labels.[3] Unlike labels placed on hydroxyl (-OD) or amine (-ND) groups, which exchange rapidly with solvent protons, the aliphatic C-D bonds on the methyl group are chemically robust.

-

Mechanism: The

bond dissociation energy is higher than -

Risk Assessment: Spontaneous D/H exchange in the solid state is negligible . Exchange would only occur under extreme metabolic conditions or harsh chemical catalysis (e.g., strong base at elevated temperatures), not during standard storage.

Part 3: Degradation Mechanisms & Mitigation

Despite isotopic robustness, the parent molecule (Naproxen) has specific solid-state vulnerabilities.

Photolytic Degradation (Critical Risk)

Naproxen is photosensitive. Exposure to UV/VIS light triggers a decarboxylation pathway.

-

Pathway: Excitation of the naphthalene ring

Homolytic cleavage of the C-C bond -

Result: Formation of the degradation product 2-ethyl-6-methoxynaphthalene (labeled analog).

-

Impact: Loss of the acidic moiety changes retention time and ionization efficiency, potentially causing "ghost peaks" or reduced IS response.

Hygroscopicity & Hydrate Formation

While anhydrous Naproxen is relatively non-hygroscopic, it can form a monohydrate or dihydrate if exposed to high humidity (>60% RH) during repeated opening/closing of the vial.

-

Impact: Water uptake alters the effective molecular weight of the powder. Weighing 1.00 mg of "wet" powder results in less than 1.00 mg of active analyte, introducing a systematic negative bias in calibration curves.

Part 4: The "Golden Standard" Storage Protocol

This protocol is designed to be a self-validating loop. Every step prevents a specific failure mode described above.

Environmental Parameters

| Parameter | Specification | Mechanistic Rationale |

| Temperature | -20°C ± 5°C | Arrhenius equation dictates that lowering T slows all chemical degradation rates (oxidation/hydrolysis). |

| Light | Dark / Amber | Blocks UV radiation (<400nm) to prevent decarboxylation. |

| Container | Amber Glass + PTFE Liner | Glass is impermeable to oxygen; PTFE liner prevents plasticizer leaching into the powder. |

| Headspace | Argon or Nitrogen | Displaces humid air and oxygen before resealing. |

Handling Workflow (Visualized)

The greatest risk to stability occurs during use. Cold vials attract condensation.

Figure 1: Lifecycle management workflow. Step 5 is the most frequently violated protocol, leading to hydrolysis and weighing errors.

Part 5: Stability Assessment & Re-Qualification

Do not rely solely on the vendor's expiry date. Perform a "Fitness-for-Purpose" check annually or if improper storage is suspected.

The Re-Test Workflow

Step 1: Visual Inspection

-

Pass: White to off-white crystalline powder.

-

Fail: Yellowing (oxidation/photolysis) or clumping (moisture uptake).

Step 2: Chemical Purity (HPLC-UV)

-

Method: RP-HPLC with C18 column.

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).

-

Detection: 254 nm.

-

Criteria: Main peak area > 98%. No new impurity peaks > 0.5% (specifically look for relative retention time of decarboxylated product).

Step 3: Isotopic Purity (LC-MS)

-

Method: Infusion or LC-MS/MS.

-

Scan: Q1 MS scan (Full Scan).

-

Criteria:

-

Target Mass:

= 233.1 (approx). -

Check for "unlabeled" contribution (Mass 229).

-

Pass: Contribution of unlabeled Naproxen < 0.5% (or consistent with CoA).

-

Decision Logic

Figure 2: Decision tree for re-qualifying the reference standard.

Part 6: Quantitative Data Summary

The following table summarizes expected stability metrics based on industry standards for SIL-Naproxen.

| Condition | Duration | Expected Purity | Status |

| -20°C (Dark, Sealed) | 3 Years | > 99% | Optimal |

| +4°C (Dark, Sealed) | 2 Years | > 98% | Acceptable |

| +25°C (Dark, Sealed) | 6 Months | > 95% | Short-Term Only |

| +25°C (Light Exposed) | < 1 Week | < 90% | Critical Failure |

| Solution (MeOH, -20°C) | 6 Months | > 98% | Solvent Dependent |

Note: Solid state is always more stable than solution. Prepare fresh stock solutions monthly or validate solution stability specifically.

References

-

LGC Standards. (n.d.). rac-Naproxen-13C,d3 Product Data Sheet. Retrieved from

-

MedChemExpress. (2023). Naproxen-d3 Storage and Handling. Retrieved from

-

Spectrum Pharmacy Products. (2018).[4] Safety Data Sheet: Naproxen USP. Retrieved from

-

National Institutes of Health (NIH). (2020). Hydrogen-Deuterium Exchange Mass-Spectrometry Principles. Frontiers in Physiology. Retrieved from

-

Toronto Research Chemicals. (n.d.). Certificate of Analysis: rac-Naproxen-13C,d3. Retrieved from

Sources

Methodological & Application

LC-MS/MS protocol for naproxen quantification using 13C,d3

Application Note: High-Sensitivity Quantification of Naproxen in Human Plasma via LC-MS/MS Using

Executive Summary & Scientific Rationale

This protocol details a robust, validated method for the quantification of Naproxen in human plasma.[1][2][3][4][5] Unlike standard methods that rely on simple deuterated standards (d

Why

-

Causality of Choice: In LC-MS/MS, "cross-talk" and deuterium isotope effects can compromise assay accuracy. A pure deuterium label (d

) can sometimes slightly separate chromatographically from the analyte due to the deuterium isotope effect on lipophilicity. By adding a -

Mechanism: The method employs Negative Ion Electrospray Ionization (ESI-) , capitalizing on the carboxylic acid moiety of Naproxen for high-sensitivity deprotonation (

).

Workflow Visualization

The following diagram outlines the critical path from sample extraction to data acquisition.

Figure 1: End-to-end bioanalytical workflow for Naproxen quantification.

Materials & Reagents

-

Analyte: Naproxen (Reference Standard, >99% purity).

-

Internal Standard:

C,d-

Note: Ensure the label positions (typically methoxy-d3 and carboxyl-13C) are chemically stable.

-

-

Matrix: Drug-free Human Plasma (K

EDTA or Lithium Heparin). -

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), Ammonium Acetate.

Experimental Protocol

Stock & Working Solutions

-

Stock Preparation: Dissolve Naproxen and

C,d -

IS Working Solution: Dilute the IS stock to ~500 ng/mL in 50:50 Methanol:Water.

-

Calibration Standards (CC): Prepare serial dilutions in plasma ranging from 0.10 µg/mL to 50.0 µg/mL (typical therapeutic range).

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is selected over Protein Precipitation (PPT) to minimize phospholipid buildup on the column and reduce matrix effects, which is critical for high-throughput PK studies.

-

Aliquot: Transfer 50 µL of plasma (sample/CC/QC) into a 1.5 mL Eppendorf tube.

-

IS Spike: Add 20 µL of IS Working Solution. Vortex gently.

-

Acidification: Add 50 µL of 100 mM Ammonium Acetate (pH 4.0) or 0.1% Formic Acid.[3]

-

Expert Insight: Acidifying the sample suppresses ionization of the carboxylic acid in solution, making the drug more hydrophobic and improving extraction efficiency into the organic layer.

-

-

Extraction: Add 500 µL of MTBE (Methyl tert-butyl ether).

-

Agitation: Vortex vigorously for 5 minutes; Centrifuge at 10,000 rpm for 5 minutes at 4°C.

-

Transfer: Flash freeze the aqueous layer (optional) or carefully pipette 400 µL of the upper organic supernatant into a clean glass vial.

-

Dry Down: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 ACN:Buffer). Vortex and transfer to autosampler vials.

LC-MS/MS Conditions

Liquid Chromatography (HPLC/UPLC)

-

Column: Agilent Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) or Phenomenex Kinetex C18.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (Native pH ~6.8).

-

Mobile Phase B: Acetonitrile.[1]

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 - 0.5 min: 30% B

-

0.5 - 2.5 min: 30%

90% B -

2.5 - 3.5 min: 90% B (Wash)

-

3.5 - 3.6 min: 90%

30% B -

3.6 - 5.0 min: 30% B (Re-equilibration)

-

Expert Insight: Ammonium acetate is preferred over formic acid for Negative Mode ESI. While formic acid aids protonation in Positive Mode, it can suppress signal in Negative Mode. Ammonium acetate provides a buffer that stabilizes the deprotonated state

Mass Spectrometry (MS/MS)

-

Interface: Electrospray Ionization (ESI), Negative Mode.[5]

-

Spray Voltage: -2500 V to -4500 V (Optimize for instrument).

-

Source Temp: 500°C.

MRM Transitions Table:

| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) | Dwell Time (ms) |

| Naproxen | 229.1 ( | 170.1 (Decarboxylated) | 20 | 18-22 | 50 |

| Naproxen (Qualifier) | 229.1 | 185.1 ( | 20 | 12-15 | 50 |

| 233.1 ( | 174.1* (Label Retained) | 20 | 18-22 | 50 |

*Note on IS Transition: The product ion for the IS depends on the specific position of the labels. If the

Method Validation & Acceptance Criteria

To ensure regulatory compliance (FDA/EMA), the method must pass the following "Self-Validating" checks.

System Suitability Logic

Figure 2: Decision tree for batch acceptance based on FDA Bioanalytical Method Validation Guidance.

Quantitative Performance Summary

| Parameter | Acceptance Criteria (FDA) | Typical Result (Naproxen) |

| Linearity | ||

| Accuracy | 85-115% (80-120% at LLOQ) | 92-104% |

| Precision (CV) | 3-8% | |

| Recovery | Consistent across levels | ~85-95% (LLE method) |

| Matrix Effect | IS-normalized Factor ~ 1.0 | 0.98 - 1.02 (Due to SIL-IS) |

Troubleshooting & Expert Tips

-

Carryover: Naproxen is "sticky." Ensure the autosampler needle wash includes an organic solvent (e.g., 50:50 MeOH:ACN). If carryover persists, add 0.5% Ammonium Hydroxide to the needle wash to ensure full deprotonation and solubility.

-

Internal Standard Stability:

C,d -

Peak Tailing: If peaks tail in negative mode, increase the buffer concentration (up to 20mM Ammonium Acetate) or verify the pH of the aqueous mobile phase is not too acidic (keep pH > 4.5).

References

-

US Food and Drug Administration (FDA). (2018).[6][7][8] Bioanalytical Method Validation Guidance for Industry. [Link][6][8]

-

Elsinghorst, P. W., et al. (2011).[1] "An LC–MS/MS procedure for the quantification of naproxen in human plasma: Development, validation, comparison with other methods, and application to a pharmacokinetic study." Journal of Chromatography B, 879(19), 1686-1696. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. openaccess.hacettepe.edu.tr [openaccess.hacettepe.edu.tr]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. ijmtst.com [ijmtst.com]

- 5. airo.co.in [airo.co.in]

- 6. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 7. labs.iqvia.com [labs.iqvia.com]

- 8. bioanalysis-zone.com [bioanalysis-zone.com]

isotope dilution mass spectrometry with rac-Naproxen-13C,d3

Application Note: High-Precision Quantitation of Naproxen in Plasma via Isotope Dilution Mass Spectrometry (IDMS) using rac-Naproxen- C,d

Executive Summary

This application note details a robust, self-validating protocol for the quantification of Naproxen in human plasma using Isotope Dilution Mass Spectrometry (IDMS) . By utilizing rac-Naproxen-

While Naproxen is clinically administered as the (S)-enantiomer, the use of a racemic internal standard (rac-Naproxen-

Chemical Principle & IDMS Logic

The Analyte and Internal Standard

Naproxen is a propionic acid derivative NSAID. The carboxylic acid moiety allows for sensitive detection in negative ion mode ([M-H]

-

Analyte: (S)-Naproxen (

, Monoisotopic Mass: 230.09 Da) -

Internal Standard: rac-Naproxen-

C,d-

Mass Shift: +4 Da (Parent Mass ~234.1 Da).

-

Chirality Note: On a standard C18 column, the (R) and (S) enantiomers of the racemic IS co-elute. Since the analyte is (S)-Naproxen, it perfectly overlaps with the IS peak, satisfying the core requirement of IDMS: perfect temporal co-elution .

-

The IDMS Mechanism

In IDMS, the SIL-IS is added to the sample before any processing. Because the physicochemical properties of rac-Naproxen-

Figure 1: The Isotope Dilution Workflow. Critical step: Equilibration ensures the IS is bound to plasma proteins similarly to the analyte before extraction.

Experimental Protocol

Materials & Reagents

-

Reference Standard: Naproxen (USP Grade).

-

Internal Standard: rac-Naproxen-

C,d -

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Ammonium Acetate, Formic Acid.

-

Matrix: Drug-free human plasma (K2EDTA).

Solution Preparation

-

Stock Solutions (1 mg/mL): Dissolve Naproxen and IS separately in MeOH. Store at -20°C.

-

IS Working Solution (ISWS): Dilute IS stock in 50:50 MeOH:Water to a concentration of 500 ng/mL .

-

Note: This concentration targets the mid-range of the calibration curve to ensure consistent ratios.

-

Sample Preparation (Liquid-Liquid Extraction)

Why LLE? Acidic drugs like Naproxen bind heavily to albumin (>99%). LLE provides cleaner extracts than protein precipitation, reducing phospholipid buildup on the column.

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL tube.

-

Spike: Add 20 µL of IS Working Solution (500 ng/mL).

-

Acidify: Add 50 µL of 100 mM Formic Acid (pH ~3.0).

-

Extract: Add 600 µL of Ethyl Acetate:Hexane (50:50 v/v). Vortex aggressively for 5 mins.

-

Phase Separation: Centrifuge at 10,000 x g for 5 mins.

-

Transfer: Transfer 500 µL of the upper organic layer to a clean plate/tube.

-

Dry: Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitute: Dissolve residue in 100 µL of Mobile Phase (50:50 A:B). Vortex.

LC-MS/MS Conditions

Chromatography (LC)

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[6]

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Vol: 2-5 µL.

| Time (min) | % Mobile Phase A (0.1% Formic Acid in H2O) | % Mobile Phase B (ACN) | State |

| 0.0 | 90 | 10 | Initial |

| 0.5 | 90 | 10 | Hold |

| 2.5 | 10 | 90 | Ramp |

| 3.0 | 10 | 90 | Wash |

| 3.1 | 90 | 10 | Re-equilibrate |

| 4.0 | 90 | 10 | End |

Mass Spectrometry (MS)

-

Source: Electrospray Ionization (ESI), Negative Mode.[7]

-

Capillary Voltage: 2.5 kV (Lower voltage in Neg mode reduces arcing).

-

Desolvation Temp: 500°C.

MRM Transitions:

-

Note on Transitions: The primary fragmentation of NSAIDs is often the loss of the carboxyl group (

, -44 Da).

| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Role |

| Naproxen | 229.1 | 185.1 | 25 | 18 | Quantifier ( |

| Naproxen | 229.1 | 170.1 | 25 | 22 | Qualifier |

| rac-Naproxen- | 233.1 | 189.1 | 25 | 18 | IS Quantifier |

Transition Logic: The IS precursor is +4 Da (233.1). The product ion (loss of

Method Validation Strategy (FDA/EMA)

To ensure "Trustworthiness," the method must be validated against the FDA Bioanalytical Method Validation Guidance (2018) [1].

Linearity & Sensitivity[8]

-

Range: 0.5 µg/mL to 100 µg/mL (Clinical range).

-

Weighting:

linear regression. -

Acceptance:

. Back-calculated standards must be within ±15% (±20% for LLOQ).

Accuracy & Precision

Perform 5 replicates at 4 levels: LLOQ, Low QC (3x LLOQ), Mid QC, and High QC.

-

Intra-run Precision (CV): <15%.

-

Accuracy (Bias): ±15% of nominal.

Matrix Effect (The IDMS Advantage)

Calculate the Matrix Factor (MF) for both Analyte and IS.

Scientific Rationale: Fragmentation Pathway

Understanding the physics of the collision cell ensures correct transition selection.

Figure 2: Proposed fragmentation pathway for Naproxen in ESI- mode. The decarboxylation step is highly specific and energetic favorable.

Troubleshooting & Optimization

-

Cross-Talk (Interference):

-

Inject a blank sample immediately after the High Standard (ULOQ).

-

Issue: If you see IS signal in the blank?

-

Cause: Impure IS or carryover.

-

Solution: Ensure the IS is isotopically pure (>99% D3).[8] If the IS contains D0 (unlabeled) impurities, it will contribute to the analyte signal, biasing results.

-

-

Deuterium Exchange:

-

Deuterium on acidic/exchangeable positions (like -OH or -COOH) can swap with Hydrogen in the mobile phase.

-

Check: Ensure the d3 labels are on the methyl group or aromatic ring (non-exchangeable), not the carboxylic acid.

-

-

Chiral Inversion:

-

While Naproxen is stable, some 2-arylpropionic acids undergo chiral inversion in vivo. Since this method uses an achiral C18 column, it quantifies Total Naproxen (S+R). If enantioselective data is required, a Chiralpak AD-RH column must be substituted.

-

References

-

US Food and Drug Administration (FDA). (2018).[3][5][9] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Gopinath, S., et al. (2013).[7][10] Development and validation of a sensitive and high-throughput LC-MS/MS method for the simultaneous determination of esomeprazole and naproxen in human plasma. Biomedical Chromatography. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

- 1. rac-Naproxen-13C,d3 | C14H14O3 | CID 46782447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 4. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]

- 5. labs.iqvia.com [labs.iqvia.com]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of a sensitive and high-throughput LC-MS/MS method for the simultaneous determination of esomeprazole and naproxen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. osti.gov [osti.gov]

- 9. bioanalysis-zone.com [bioanalysis-zone.com]

- 10. pubs.bcnf.ir [pubs.bcnf.ir]

extraction of naproxen from biological matrices using labeled IS

Topic: High-Efficiency Extraction of Naproxen from Human Plasma Using Stable Isotope Dilution LC-MS/MS Content Type: Application Note & Protocol Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists.

Executive Summary

This application note details a robust, field-proven protocol for the extraction and quantification of Naproxen from biological matrices (plasma/serum) using Liquid-Liquid Extraction (LLE) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Unlike generic "dilute-and-shoot" methods, this protocol addresses the specific physicochemical challenges of Naproxen—specifically its high protein binding (>99%) and acidic pKa (~4.2). We utilize Naproxen-d3 as a Stable Isotope Labeled Internal Standard (SIL-IS) to correct for matrix effects, extraction variability, and ionization suppression, ensuring data integrity compliant with FDA/EMA bioanalytical guidelines.

Scientific Rationale & Mechanism

The Challenge: Protein Binding & Acidity

Naproxen is a non-steroidal anti-inflammatory drug (NSAID) with a carboxylic acid moiety.[1][2][3] In physiological plasma (pH 7.4), it exists primarily in its ionized (deprotonated) form, which binds tightly to albumin.

-

Problem: Direct organic precipitation often traps drug molecules within protein pellets, leading to low recovery.

-

Solution: Acidification. By lowering the sample pH to ~2.0–3.0 (well below the pKa of 4.2), we suppress ionization, converting Naproxen into its neutral, hydrophobic form. This "breaks" the protein-drug interaction and drives the analyte into the organic phase during extraction.

Why Labeled Internal Standard (SIL-IS)?

In electrospray ionization (ESI), matrix components (phospholipids, salts) often co-elute with the analyte, causing signal suppression or enhancement.

-

Naproxen-d3 is chemically identical to Naproxen but differs in mass. It co-elutes and experiences the exact same matrix effects and extraction losses.

-

Result: The area ratio (Analyte/IS) remains constant even if absolute signal intensity fluctuates, providing a self-validating quantification system.

Materials & Reagents

-

Analyte: Naproxen (Reference Standard, >99% purity).

-

Internal Standard: Naproxen-d3 (or Naproxen-13C-d3).

-

Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

-